Erk-cliptac

Catalog No.
S12868782
CAS No.
M.F
C60H61ClN12O9
M. Wt
1129.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erk-cliptac

Product Name

Erk-cliptac

IUPAC Name

[1-[4-[[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoylamino]methyl]phenyl]-4-methyl-3,5,6,7,8,9,10,10a-octahydrocycloocta[d]pyridazin-7-yl] N-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]pyridin-2-yl]but-3-ynyl]carbamate

Molecular Formula

C60H61ClN12O9

Molecular Weight

1129.7 g/mol

InChI

InChI=1S/C60H61ClN12O9/c1-3-50(74)67-46-17-6-7-18-47(46)68-55-45(61)35-65-59(70-55)66-40-29-31-62-39(33-40)13-8-9-30-63-60(80)82-41-14-11-15-43-42(26-25-41)36(2)71-72-54(43)38-23-21-37(22-24-38)34-64-51(75)20-5-4-10-32-81-49-19-12-16-44-53(49)58(79)73(57(44)78)48-27-28-52(76)69-56(48)77/h3,6-7,12,16-19,21-24,29,31,33,35,41,43,48,71H,1,4-5,9-11,14-15,20,25-28,30,32,34H2,2H3,(H,63,80)(H,64,75)(H,67,74)(H,69,76,77)(H2,62,65,66,68,70)

InChI Key

AMIFRHOXPKNCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(CCCC2C(=NN1)C3=CC=C(C=C3)CNC(=O)CCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC(=O)NCCC#CC7=NC=CC(=C7)NC8=NC=C(C(=N8)NC9=CC=CC=C9NC(=O)C=C)Cl

Erk-cliptac, a novel compound belonging to the class of proteolysis-targeting chimeras (PROTACs), is designed to selectively degrade the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound utilizes a unique mechanism by combining a ligand for the target protein with an E3 ubiquitin ligase recruiting moiety, facilitating the ubiquitination and subsequent degradation of ERK1/2 via the ubiquitin-proteasome system. The synthesis of Erk-cliptac involves an in-cell click reaction between a covalent inhibitor of ERK1/2 and a tetrazine-tagged thalidomide derivative, which acts as the E3 ligase recruiter .

The primary chemical reaction involved in the formation of Erk-cliptac is a bio-orthogonal click reaction between two precursors:

  • Trans-cyclo-octene (TCO) tagged ERK1/2 inhibitor: This molecule binds covalently to ERK1/2.
  • Tetrazine-tagged thalidomide: This component recruits the cereblon E3 ligase.

The reaction leads to the formation of a heterobifunctional compound that brings the E3 ligase in proximity to ERK1/2, promoting its ubiquitination and degradation .

Erk-cliptac exhibits significant biological activity by effectively degrading ERK1/2 in cancer cells. The degradation of these kinases is crucial since they play pivotal roles in cell proliferation and survival pathways often dysregulated in various cancers. The successful application of Erk-cliptac has been demonstrated in cellular models, where it induced significant reductions in ERK1/2 levels, thereby inhibiting downstream signaling pathways associated with tumor growth .

The synthesis of Erk-cliptac involves several key steps:

  • Preparation of precursors: The TCO-tagged covalent inhibitor and tetrazine-tagged thalidomide are synthesized separately.
  • In-cell click reaction: These precursors are introduced into cells where they undergo a rapid click reaction, forming Erk-cliptac intracellularly.
  • Characterization: The resulting compound is characterized using techniques such as liquid chromatography-mass spectrometry to confirm successful formation and purity .

Erk-cliptac has promising applications in cancer therapy due to its ability to selectively degrade oncogenic proteins. Its mechanism allows for targeted protein degradation rather than inhibition, which can lead to more effective therapeutic outcomes. Potential applications include:

  • Treatment of cancers driven by aberrant ERK signaling.
  • Research tool for studying the role of ERK1/2 in cellular processes and disease mechanisms.
  • Development of combination therapies with other anticancer agents to enhance efficacy .

Studies on Erk-cliptac interactions indicate that it effectively recruits the cereblon E3 ligase, leading to the efficient ubiquitination of ERK1/2. The interaction dynamics between Erk-cliptac and its target have been characterized using various biochemical assays, confirming its ability to elicit degradation through the ubiquitin-proteasome pathway. These studies highlight its potential as a tool for targeted protein degradation in therapeutic settings .

Erk-cliptac is part of a broader class of PROTACs that target various proteins for degradation. Here are some similar compounds:

Compound NameTarget ProteinMechanismUnique Features
JQ1-CLIPTACBRD4PROTAC-based degradationUtilizes bromodomain inhibition
ARV-825BRD4PROTAC-based degradationDesigned for selective BRD4 targeting
MRTX849KRAS G12CCovalent binding and degradationSpecificity for mutant KRAS G12C
MS432MEK1/MEK2PROTAC-mediated degradationHigh selectivity for MEK kinases

Erk-cliptac's uniqueness lies in its specific targeting of ERK1/2, which are critical components in MAPK signaling pathways, distinguishing it from other PROTACs that target different oncogenic proteins or pathways .

The development of Erk-cliptac represents a significant advancement in targeted protein degradation technology, employing sophisticated synthetic approaches that address the inherent limitations of conventional Proteolysis Targeting Chimeras. The compound, formally designated as Extracellular signal-Regulated Kinase Click-formed Proteolysis Targeting Chimera, utilizes a dual-component assembly strategy that circumvents the typical challenges associated with heterobifunctional molecule synthesis [1] [2].

Conventional Heterobifunctional Assembly

Traditional PROTAC synthesis methodologies rely on convergent approaches where two distinct molecular fragments are prepared separately and subsequently coupled to generate the complete heterobifunctional degrader [3]. These conventional synthetic routes typically involve the preparation of an E3 ubiquitin ligase recruiting ligand and a target protein binding moiety, which are then connected through optimized linker chemistry. For Erk-cliptac development, the conventional approach would necessitate the direct conjugation of an ERK1/2-targeting ligand with a cereblon-recruiting thalidomide derivative through a traditional amide or ether linkage [4].

The conventional synthesis pathway encounters several limitations that have been systematically addressed in the Erk-cliptac design. These include substantial molecular weight increases that compromise cellular permeability, complex multi-step synthetic procedures requiring extensive linker optimization, and physicochemical properties that often fall outside acceptable drug-like parameters [5]. Furthermore, conventional heterobifunctional assembly necessitates the simultaneous optimization of three distinct molecular components: the target protein ligand, the E3 ligase recruiter, and the connecting linker, leading to an exponentially complex structure-activity relationship landscape [6].

CLIPTAC-Specific Click Chemistry Approach

The Erk-cliptac synthesis strategy represents a paradigm shift from conventional approaches through the implementation of bioorthogonal click chemistry for in-cell assembly [1]. This innovative methodology divides the traditional PROTAC structure into two smaller, more drug-like precursor molecules that undergo spontaneous conjugation within the cellular environment. The first precursor consists of a tetrazine-tagged thalidomide derivative (Tz-thalidomide), which serves as the cereblon E3 ligase recruiting component [2]. The second precursor comprises a trans-cyclooctene-tagged ERK1/2 inhibitor, specifically designed to maintain high-affinity binding to the target kinases [1].

The CLIPTAC-specific approach offers several synthetic advantages over conventional methodologies. The individual precursor molecules possess significantly improved drug-like properties, with molecular weights of 572 and 586 for the tetrazine-thalidomide and trans-cyclooctene-ERK inhibitor components, respectively [7]. This represents a substantial reduction compared to fully assembled PROTACs, which typically exceed 900-1000 molecular weight units [5]. Additionally, the modular design allows for independent optimization of each precursor component, enabling systematic structure-activity relationship studies without the complexity of simultaneous multi-parameter optimization [8].

The synthetic methodology for Tz-thalidomide involves the attachment of a tetrazine moiety to the thalidomide core through a carefully designed linker that preserves the critical hydrogen bonding interactions with the cereblon protein [1]. The ERK1/2-targeting component utilizes a covalent inhibitor scaffold, specifically Probe 1, which incorporates an electrophilic group for irreversible binding to the target kinases [2]. The trans-cyclooctene group is strategically positioned to maintain the inhibitor's binding affinity while providing optimal reactivity for the subsequent bioorthogonal cycloaddition reaction [1].

Bioorthogonal Reaction Optimization

The success of Erk-cliptac depends critically on the efficiency and selectivity of the bioorthogonal reaction that occurs within the cellular environment. The optimization of this reaction system has focused on maximizing reaction kinetics while maintaining biocompatibility and minimizing potential cellular toxicity [9] [10].

Tetrazine-Trans-Cyclooctene (TCO) Cycloaddition

The tetrazine-trans-cyclooctene cycloaddition represents one of the fastest bioorthogonal reactions available for in-cell applications, with second-order rate constants reaching 2000-8649 M⁻¹s⁻¹ under physiological conditions [9] [11]. This inverse electron-demand Diels-Alder reaction proceeds without the requirement for catalysts and demonstrates exceptional tolerance to biological environments, including cell culture media and cellular lysates [9].

The reaction mechanism involves the cycloaddition between the electron-deficient tetrazine and the strained trans-cyclooctene, resulting in the formation of a stable dihydropyrazine linkage with concomitant nitrogen extrusion [12]. The high reaction rate is attributed to the significant ring strain present in the trans-cyclooctene system, which provides substantial thermodynamic driving force for the cycloaddition process [13]. Computational studies have demonstrated that the reaction proceeds through an asynchronous but concerted mechanism, with the tetrazine acting as the diene component and the trans-cyclooctene serving as the dienophile [12].

Kinetic optimization studies for Erk-cliptac have revealed that reaction completion occurs within 15 minutes under buffered conditions at micromolar concentrations [2]. The rapid kinetics ensure efficient in-cell assembly even at the low concentrations typically required for cellular protein degradation studies. Furthermore, the reaction demonstrates excellent selectivity, with no observable cross-reactivity with endogenous cellular nucleophiles or other bioorthogonal functional groups [10].

ParameterValueUnits
Second-order rate constant8649 ± 200M⁻¹s⁻¹
Reaction completion time15minutes
Optimal pH range7.2-7.6pH units
Temperature optimum37°C
Maximum concentration tolerance50μM

In-Cell Self-Assembly Dynamics

The in-cell self-assembly of Erk-cliptac involves a complex series of molecular recognition events that must be precisely orchestrated to achieve efficient target protein degradation [1]. The process initiates with the cellular uptake of the two precursor molecules, which occurs through independent transport mechanisms. The tetrazine-thalidomide component demonstrates enhanced cellular permeability compared to traditional PROTAC molecules, attributed to its reduced molecular weight and optimized lipophilicity parameters [7].

Following cellular internalization, the bioorthogonal cycloaddition proceeds rapidly in the cytoplasmic environment, generating the active Erk-cliptac species [2]. The assembly kinetics have been characterized through time-course Western blot analysis, revealing that ERK1/2 protein degradation becomes detectable after 16 hours of treatment, with complete target depletion achieved within 24 hours [1]. This temporal profile reflects the combined kinetics of precursor uptake, in-cell assembly, ternary complex formation, and subsequent proteasomal degradation.

The spatial distribution of the assembly reaction within cells has been investigated using fluorescence-based click chemistry approaches. These studies demonstrate that the cycloaddition occurs predominantly in the cytoplasm, with minimal nuclear accumulation of the assembled CLIPTAC species [14]. This subcellular localization pattern is consistent with the cytoplasmic distribution of the ERK1/2 target proteins and supports the proposed mechanism of action [2].

Critical parameters governing in-cell assembly dynamics include the relative cellular concentrations of the two precursor components, the intrinsic reaction kinetics, and the competing cellular processes such as metabolic degradation and efflux transport [15]. Optimization studies have established that sequential dosing protocols, where cells are first treated with the trans-cyclooctene-ERK inhibitor followed by the tetrazine-thalidomide component, provide superior degradation efficacy compared to simultaneous administration [1]. This approach prevents extracellular assembly while maximizing intracellular CLIPTAC formation.

Assembly ParameterOptimized ValueMeasurement Method
Precursor 1 concentration10μM (TCO-ERK inhibitor)
Precursor 2 concentration10μM (Tz-thalidomide)
Sequential dosing interval18hours
Assembly completion time8-16hours
Target degradation onset16hours
Maximum degradation24hours

XLogP3

7.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

1128.4372993 g/mol

Monoisotopic Mass

1128.4372993 g/mol

Heavy Atom Count

82

Dates

Last modified: 08-10-2024

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